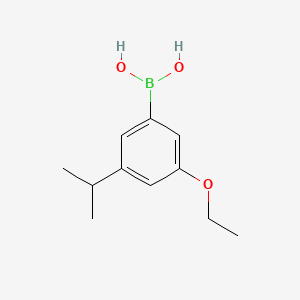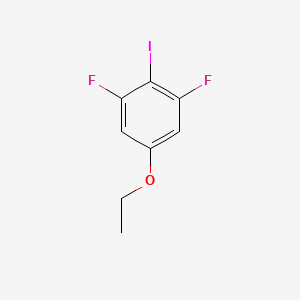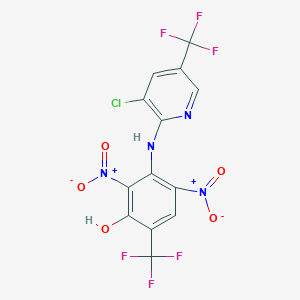
3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-2,4-dinitro-6-(trifluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-2,4-dinitro-6-(trifluoromethyl)phenol is a complex organic compound that features both pyridine and phenol moieties. The presence of trifluoromethyl groups and nitro functionalities makes it a highly interesting compound for various chemical and industrial applications. This compound is known for its unique chemical properties, which are influenced by the electron-withdrawing effects of the trifluoromethyl and nitro groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-2,4-dinitro-6-(trifluoromethyl)phenol typically involves multiple steps. One common method includes the following steps:
Formation of the Pyridine Moiety: The pyridine ring is synthesized through a series of reactions involving halogenated pyridine derivatives.
Amination: The amino group is introduced to the pyridine ring through nucleophilic substitution reactions.
Coupling with Phenol: The pyridine derivative is then coupled with a phenol derivative, which contains nitro and trifluoromethyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol moiety, leading to the formation of quinone derivatives.
Reduction: The nitro groups can be reduced to amines under appropriate conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways .
Medicine
The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings that benefit from its unique chemical properties .
Mechanism of Action
The mechanism of action of 3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-2,4-dinitro-6-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The electron-withdrawing groups on the compound influence its reactivity and binding affinity to various enzymes and receptors. The nitro groups can participate in redox reactions, while the trifluoromethyl groups enhance the compound’s stability and lipophilicity .
Comparison with Similar Compounds
Properties
CAS No. |
79614-99-6 |
|---|---|
Molecular Formula |
C13H5ClF6N4O5 |
Molecular Weight |
446.64 g/mol |
IUPAC Name |
3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2,4-dinitro-6-(trifluoromethyl)phenol |
InChI |
InChI=1S/C13H5ClF6N4O5/c14-6-1-4(12(15,16)17)3-21-11(6)22-8-7(23(26)27)2-5(13(18,19)20)10(25)9(8)24(28)29/h1-3,25H,(H,21,22) |
InChI Key |
UHIQLHVOWPJDKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NC2=C(C=C(C(=C2[N+](=O)[O-])O)C(F)(F)F)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


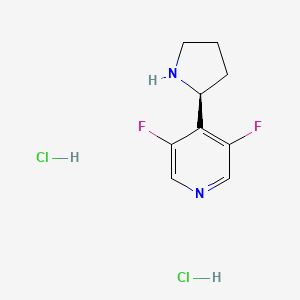
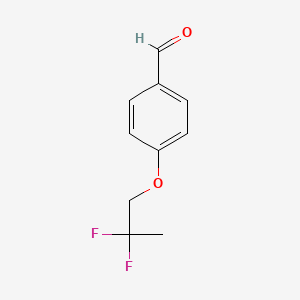
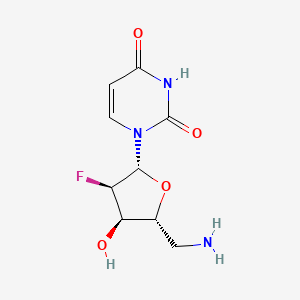
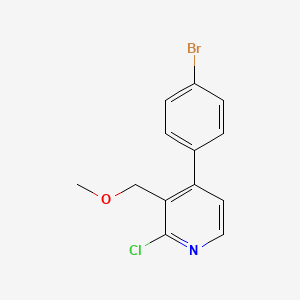
![5-[3-[(1S,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;4-methylbenzenesulfonate](/img/structure/B14034429.png)
![3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decan-1-one](/img/structure/B14034430.png)

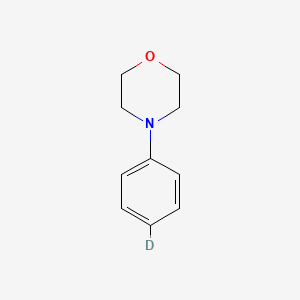

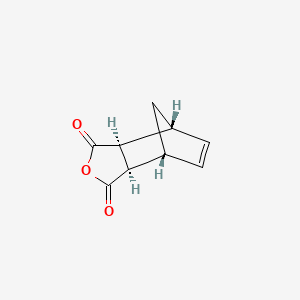
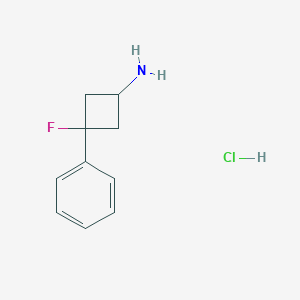
![8-(Trifluoromethyl)-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylic acid](/img/structure/B14034464.png)
